molecular formula C93H168F3N35O29 B6295853 Histone H3 (1-20) Trifluoroacetate CAS No. 380598-30-1

Histone H3 (1-20) Trifluoroacetate

Cat. No. B6295853
CAS RN: 380598-30-1
M. Wt: 2297.5 g/mol
InChI Key: NRIRZIUMMGKFJW-IULIQXKDSA-N
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Description

Histone H3 (1-20) Trifluoroacetate is a peptide fragment of histone H3, a protein known for its role in chromatin structure and gene expression . It corresponds to amino acid residues 2-21 of the human histone H3 sequence . This fragment contains lysine residues at positions 4 and 9 that are subject to methylation and acetylation, and a serine residue at position 10 that is subject to phosphorylation . These modifications play a role in the regulation of gene expression .


Molecular Structure Analysis

The molecular formula of Histone H3 (1-20) Trifluoroacetate is C91H167N35O27 . The molecular weight is 2183.5 g/mol. The structure of histone H3 involves a main globular domain and a long N-terminal tail . The N-terminus of H3 protrudes from the globular nucleosome core and is susceptible to post-translational modification .


Physical And Chemical Properties Analysis

Histone H3 (1-20) Trifluoroacetate is a solid substance . It has a molecular weight of 2297.5 g/mol. The molecular formula is C93H168F3N35O29.

Scientific Research Applications

Regulation of Genome Function

Histone H3 variants play a crucial role in the regulation of genome function . The selective incorporation of appropriate histone variants into chromatin is critical for the regulation of genome function .

Tissue-Specific Gene Expression

Histone H3 variants are speculated to play a role in regulating tissue-specific gene expression in individual species . The diversity of H3 variants acquired after species separation is believed to play a role in regulating tissue-specific gene expression .

Chromatin Structure and Architecture

Histone H3 variants contribute to nucleosome structural diversity and chromatin architecture . They regulate processes like DNA repair, centromere function, and gene activation or silencing .

Breast Cancer Research

Histone H3 variants have been studied in the context of human diseases such as breast cancer . Our understanding of how histone variants are regulated, incorporated into chromatin, and interact with other regulatory proteins remains limited, especially in human diseases such as breast cancer .

Histone Acylation

Histone acylation is another area where Histone H3 (1-20) Trifluoroacetate could potentially have applications . This process has connections with metabolism .

Nucleosome Dynamics and Stability

The incorporation of histone variants has structural ramifications on nucleosome dynamics and stability . Due to their unique sequences, histone variants can alter histone–histone or histone–DNA interactions, impacting the folding of DNA around the histone octamer and the overall higher-order structure of chromatin fibers .

Mechanism of Action

Target of Action

Histone H3 (1-20) Trifluoroacetate is an N-terminal fragment of histone H3 that corresponds to amino acid residues 2-21 of the human histone H3 sequence . The primary targets of this compound are the lysine residues at positions 4 and 9, and a serine residue at position 10 . These residues are subject to methylation and acetylation (for lysine residues) and phosphorylation (for serine residue), all of which play a crucial role in the regulation of gene expression .

Mode of Action

The compound interacts with its targets (lysine and serine residues) through methylation, acetylation, and phosphorylation . These post-translational modifications alter the structure of the histone, thereby affecting the way it interacts with DNA and regulates gene expression .

Biochemical Pathways

The biochemical pathways affected by Histone H3 (1-20) Trifluoroacetate involve the regulation of gene expression through chromatin remodeling . The post-translational modifications (methylation, acetylation, and phosphorylation) of the histone residues can lead to changes in the chromatin structure, influencing the accessibility of the DNA for transcription . This can have downstream effects on various cellular processes, including cell cycle progression, DNA repair, and differentiation .

Pharmacokinetics

As a peptide, it is expected to have a good solubility in water , which could potentially influence its bioavailability.

Result of Action

The molecular and cellular effects of the action of Histone H3 (1-20) Trifluoroacetate are primarily related to the regulation of gene expression . By modifying the histone residues, the compound can influence the structure of the chromatin and the accessibility of the DNA, thereby affecting the transcription of genes . This can have a wide range of effects on cellular functions and processes .

Action Environment

The action, efficacy, and stability of Histone H3 (1-20) Trifluoroacetate can be influenced by various environmental factors. For instance, the phase of the cell cycle and cellular potency can affect the deposition of H3 variants . Additionally, cellular stress and changes in cell fate can also have an impact . Understanding these factors can provide insights into how the compound functions under different conditions and how its action can be modulated for therapeutic purposes .

Future Directions

Histone H3 (1-20) Trifluoroacetate, like other histone variants, plays a crucial role in maintaining cell identity and influencing cell fate decisions during development and normal homeostasis . Future studies will help us better understand how organisms employ nucleosome dynamics in health, disease, and aging . These pathways can potentially be manipulated to induce cell fate change in a therapeutic setting depending on the cellular context .

properties

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C91H167N35O27.C2HF3O2/c1-45(2)41-61(88(152)153)121-79(143)59(29-31-64(97)131)117-74(138)53(22-10-14-34-93)115-77(141)57(26-18-38-106-90(101)102)119-83(147)63-28-20-40-126(63)87(151)48(5)111-73(137)52(21-9-13-33-92)112-67(134)43-108-66(133)42-109-84(148)68(49(6)128)123-82(146)62(44-127)122-78(142)54(23-11-15-35-94)116-76(140)56(25-17-37-105-89(99)100)114-72(136)47(4)110-85(149)69(50(7)129)124-81(145)60(30-32-65(98)132)118-75(139)55(24-12-16-36-95)120-86(150)70(51(8)130)125-80(144)58(113-71(135)46(3)96)27-19-39-107-91(103)104;3-2(4,5)1(6)7/h45-63,68-70,127-130H,9-44,92-96H2,1-8H3,(H2,97,131)(H2,98,132)(H,108,133)(H,109,148)(H,110,149)(H,111,137)(H,112,134)(H,113,135)(H,114,136)(H,115,141)(H,116,140)(H,117,138)(H,118,139)(H,119,147)(H,120,150)(H,121,143)(H,122,142)(H,123,146)(H,124,145)(H,125,144)(H,152,153)(H4,99,100,105)(H4,101,102,106)(H4,103,104,107);(H,6,7)/t46-,47-,48-,49+,50+,51+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,68-,69-,70-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIRZIUMMGKFJW-IULIQXKDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)N)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C93H168F3N35O29
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2297.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Histone H3 (1-20) Trifluoroacetate

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